Cas no 2172080-61-2 ((5-cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine)

(5-Cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine is a structurally distinct triazole derivative featuring a cyclobutyl substituent and a methylamine moiety. Its unique scaffold combines the rigidity of the cyclobutyl ring with the versatility of the 1,2,3-triazole core, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound’s functional groups allow for further derivatization, enhancing its utility in the synthesis of biologically active molecules. Its well-defined stereochemistry and stability under standard conditions contribute to its reproducibility in research applications. This compound is particularly relevant in the development of targeted ligands and enzyme inhibitors due to its balanced lipophilicity and molecular recognition properties.
(5-cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine structure
2172080-61-2 structure
Product Name:(5-cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine
CAS No:2172080-61-2
MF:C9H16N4
MW:180.250141143799
CID:6362809
PubChem ID:165602420
Update Time:2025-06-22

(5-cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • (5-cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine
    • [(5-cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine
    • 2172080-61-2
    • EN300-1597034
    • Inchi: 1S/C9H16N4/c1-10-6-8-9(7-4-3-5-7)13(2)12-11-8/h7,10H,3-6H2,1-2H3
    • InChI Key: TXQDUQACNQGXBK-UHFFFAOYSA-N
    • SMILES: N1(C)C(=C(CNC)N=N1)C1CCC1

Computed Properties

  • Exact Mass: 180.137496527g/mol
  • Monoisotopic Mass: 180.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 42.7Ų

(5-cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine Pricemore >>

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Additional information on (5-cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine

Compound Introduction: (5-cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine (CAS No. 2172080-61-2)

Compound (5-cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine, identified by its CAS number 2172080-61-2, is a specialized chemical entity that has garnered attention in the field of pharmaceutical research and development. This compound belongs to the triazole class of heterocyclic compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a cyclobutyl substituent and a methylamine moiety, contribute to its unique chemical properties and reactivity.

The synthesis of (5-cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine involves a series of well-defined chemical reactions that highlight the importance of precision in organic synthesis. The triazole ring, a key component of this compound, is formed through a condensation reaction between a halogenated azole derivative and an amine. The subsequent introduction of the cyclobutyl group further modifies the electronic and steric properties of the molecule, influencing its interaction with biological targets.

In recent years, there has been significant interest in the development of novel triazole-based compounds due to their broad spectrum of biological activities. These activities include antimicrobial, antifungal, and anti-inflammatory properties, which make them valuable candidates for further pharmacological investigation. The presence of the methylamine group in (5-cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine adds another layer of complexity to its potential biological effects. This moiety is known to enhance solubility and bioavailability, which are critical factors in drug design.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Current research indicates that triazole derivatives can modulate multiple biological pathways, making them promising candidates for therapeutic intervention. For instance, studies have shown that certain triazole compounds can inhibit the activity of enzymes involved in inflammation and oxidative stress. These mechanisms are particularly relevant in the context of chronic diseases such as arthritis and neurodegenerative disorders.

The structural integrity of (5-cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine is also crucial for its stability and efficacy. The cyclobutyl group provides rigidity to the molecule, which can enhance binding affinity to biological targets. Additionally, the methylamine moiety can participate in hydrogen bonding interactions, further stabilizing complex formations with proteins and other biomolecules.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of novel compounds with greater accuracy. By leveraging molecular modeling techniques, scientists can optimize the structure of (5-cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine to improve its therapeutic potential. These computational approaches have been instrumental in identifying lead compounds for further experimental validation.

In conclusion, (5-cyclobutyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in the discovery and development of novel therapeutic agents.

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